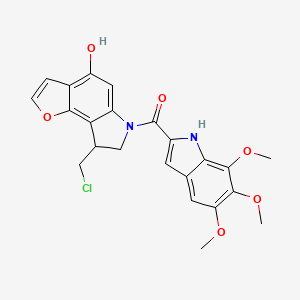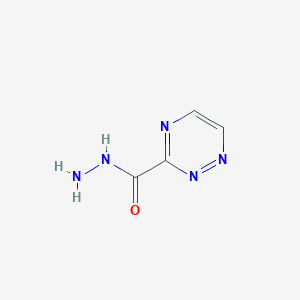
1,2,4-Triazine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine-3-carbohydrazide is a heterocyclic compound that contains a triazine ring with a carbohydrazide functional group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitrogen atoms in the triazine ring imparts unique chemical properties, making it a versatile building block for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triazine-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of carbohydrazide with 1,2-dicarbonyl compounds. This reaction typically yields a series of ylidene derivatives, such as mono- or bishydrazones, depending on the structure of the dicarbonyl compound and the nature of the solvent . Another method involves the [4 + 2] domino annulation reactions, which are efficient and provide moderate to high yields using easily available materials like ketones, aldehydes, alkynes, secondary alcohols, and alkenes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include the use of hydrazine or its aqueous solutions with formamide at elevated temperatures (140° to 210°C) to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of nitrogen atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control to optimize yields.
Major Products Formed
The major products formed from these reactions include various hydrazones, dihydrotriazinones, and other nitrogen-rich derivatives .
Scientific Research Applications
1,2,4-Triazine-3-carbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3-carbohydrazide involves its interaction with molecular targets through hydrogen bonding and other interactions. The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network, contributing to the high density, insensitivity, and thermal stability of the compound . In biological systems, the compound can interfere with various signaling pathways, inducing cell death in cancer cells and inhibiting the growth of microorganisms .
Comparison with Similar Compounds
1,2,4-Triazine-3-carbohydrazide can be compared with other similar compounds, such as:
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound is also nitrogen-rich and used in the synthesis of energetic salts.
4-Amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazine: A fused energetic pyrazolotriazine with good thermal stability.
The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
89033-53-4 |
|---|---|
Molecular Formula |
C4H5N5O |
Molecular Weight |
139.12 g/mol |
IUPAC Name |
1,2,4-triazine-3-carbohydrazide |
InChI |
InChI=1S/C4H5N5O/c5-8-4(10)3-6-1-2-7-9-3/h1-2H,5H2,(H,8,10) |
InChI Key |
YHMZMHSTHRUTCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=N1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


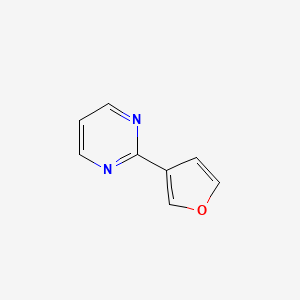
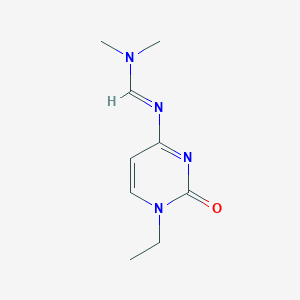
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)
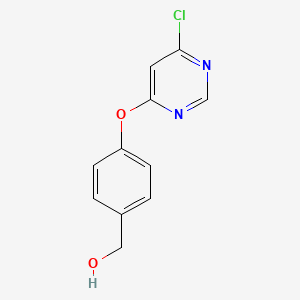
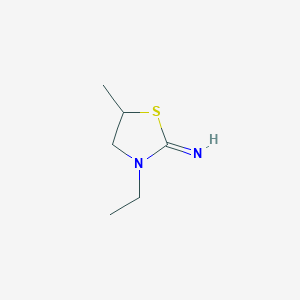
![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)
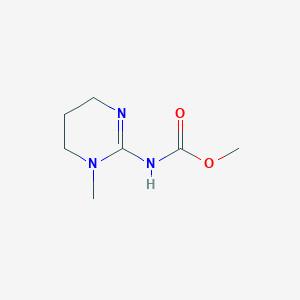
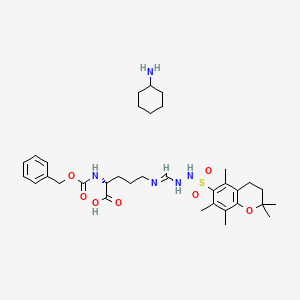
![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)

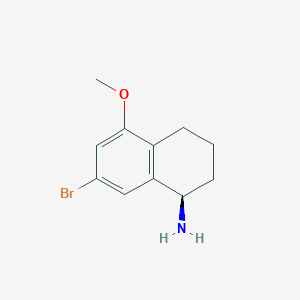
![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)
